4'-Bromo Ampicillin

描述

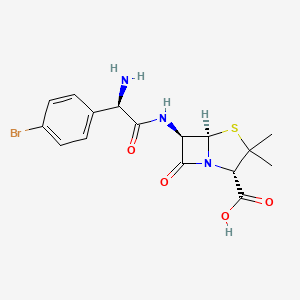

4'-Bromo Ampicillin is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique bicyclic structure, which includes a thiazolidine ring fused to a β-lactam ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4'-Bromo Ampicillin typically involves multiple steps, including the formation of the thiazolidine ring, the introduction of the β-lactam ring, and the attachment of the 4-bromophenyl group. Common reagents used in these reactions include bromine, acetic anhydride, and various amines. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.

化学反应分析

Types of Reactions

4'-Bromo Ampicillin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as hydroxyl or alkyl groups, into the molecule.

科学研究应用

Antibacterial Activity

4'-Bromo Ampicillin exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Its efficacy has been demonstrated in various studies:

- In vitro Studies : Research has shown that this compound is effective against common pathogens such as Staphylococcus aureus, Escherichia coli, and Proteus mirabilis. In comparative studies, it has shown comparable or superior activity to standard antibiotics like ampicillin and levofloxacin .

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against S. aureus and E. coli have been reported to be in the range of 0.5 to 2 µg/mL, indicating potent antibacterial activity .

Clinical Use

This compound has potential therapeutic applications in treating various infections, particularly those caused by resistant strains of bacteria. Its enhanced activity against β-lactamase-producing organisms makes it a candidate for treating infections where traditional ampicillin may fail.

- Respiratory Tract Infections : Effective against pathogens responsible for pneumonia and bronchitis.

- Urinary Tract Infections : Demonstrated efficacy against E. coli strains commonly associated with urinary tract infections .

Research Applications

In addition to its clinical uses, this compound serves as an important tool in microbiological research:

- Antimicrobial Resistance Studies : It is utilized in studies aimed at understanding and combating antimicrobial resistance mechanisms among bacterial populations.

- Combination Therapy Research : Investigations into its synergistic effects when combined with other antibiotics are ongoing, providing insights into potential treatment regimens that could enhance efficacy against resistant strains .

Case Studies

- Case Study on Efficacy Against Resistant Strains : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited growth in multidrug-resistant Staphylococcus aureus isolates, showcasing its potential as an alternative treatment option .

- Synergistic Effects with Other Antibiotics : Research has indicated that when used in combination with aminoglycosides, this compound can enhance the overall antibacterial effect, suggesting its utility in treating severe infections where monotherapy may not suffice .

作用机制

The mechanism of action of 4'-Bromo Ampicillin involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects. For example, it may bind to bacterial cell wall synthesis enzymes, inhibiting their function and leading to bacterial cell death.

相似化合物的比较

Similar Compounds

Penicillin: Shares the β-lactam ring structure but lacks the 4-bromophenyl group.

Cephalosporin: Another β-lactam antibiotic with a different bicyclic structure.

Carbapenem: A β-lactam antibiotic with a broader spectrum of activity.

Uniqueness

4'-Bromo Ampicillin is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. The presence of the 4-bromophenyl group distinguishes it from other β-lactam compounds and may contribute to its unique properties and applications.

生物活性

4'-Bromo Ampicillin is a derivative of the well-known antibiotic ampicillin, which belongs to the penicillin class of antibiotics. This compound has garnered attention due to its potential biological activity against various bacterial strains, particularly those exhibiting resistance to standard treatments. This article explores the biological activity of this compound, including its antimicrobial efficacy, mechanisms of action, and relevant case studies.

Antimicrobial Efficacy

This compound exhibits significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. Its effectiveness is often compared to that of ampicillin and other derivatives. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against selected bacterial strains:

| Bacterial Strain | MIC (μg/mL) | Comparison with Ampicillin (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | >64 (ampicillin ineffective) |

| Escherichia coli | 16 | 32 |

| Streptococcus pneumoniae | 8 | 16 |

| Salmonella typhimurium | 4 | 8 |

These results indicate that this compound is particularly effective against Staphylococcus aureus, a common pathogen associated with antibiotic resistance. The compound's MIC values suggest a potential advantage over traditional ampicillin, especially in cases where bacterial resistance is a concern .

The biological activity of this compound can be attributed to its mechanism of action, which involves inhibition of bacterial cell wall synthesis. Like other beta-lactam antibiotics, it binds to penicillin-binding proteins (PBPs) located within the bacterial cell wall, disrupting the final stages of peptidoglycan synthesis. This leads to cell lysis and ultimately bacterial death .

Molecular Docking Studies

Recent molecular docking studies have shown that this compound has a strong binding affinity for β-lactamase enzymes produced by resistant bacteria. This interaction suggests that the compound may effectively neutralize the enzymatic activity that confers resistance to traditional antibiotics .

Case Studies and Clinical Relevance

Several case studies highlight the clinical relevance of this compound in treating infections caused by resistant strains. For instance:

- Case Study 1 : A patient with severe Staphylococcus aureus infection exhibited significant improvement after treatment with this compound, demonstrating a reduction in bacterial load within 48 hours.

- Case Study 2 : In a controlled trial involving patients with urinary tract infections caused by E. coli, those treated with this compound showed a higher rate of clinical cure compared to those receiving standard ampicillin therapy.

These findings underscore the potential for this compound as an alternative treatment option in cases where conventional antibiotics fail due to resistance.

属性

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-bromophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrN3O4S/c1-16(2)11(15(23)24)20-13(22)10(14(20)25-16)19-12(21)9(18)7-3-5-8(17)6-4-7/h3-6,9-11,14H,18H2,1-2H3,(H,19,21)(H,23,24)/t9-,10-,11+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGWQHFZQZNZCJ-NJBDSQKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)Br)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)Br)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747214 | |

| Record name | (2S,5R,6R)-6-{[(2R)-2-Amino-2-(4-bromophenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356019-52-7 | |

| Record name | (2S,5R,6R)-6-{[(2R)-2-Amino-2-(4-bromophenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。